WSP-5

Overview

Description

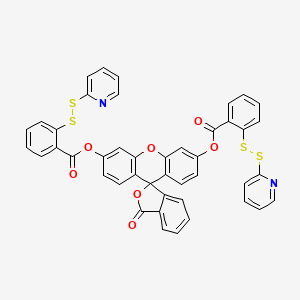

WSP-5 (Washington State Probe-5) is a fluorescent probe designed for rapid and selective detection of hydrogen sulfide (H₂S) in biological systems. Its chemical structure, 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate) (C₄₄H₂₆N₂O₇S₄; MW: 822.95), contains a reactive disulfide bond that undergoes a tandem nucleophilic substitution-cyclization reaction upon interaction with H₂S, releasing a fluorophore with excitation/emission maxima at 502/525 nm . This reaction-based "turn-on" mechanism ensures minimal background fluorescence and high specificity for H₂S over other reactive sulfur species (RSS) or thiols .

This compound exhibits a detection limit of 47 nM, outperforming earlier probes like WSP-1 (60 nM) , and operates effectively across a broad pH range (5.0–8.0), making it suitable for diverse cellular environments . It has been widely applied in studies involving cancer therapy monitoring (e.g., tracking H₂S release in 4T1 cells during combined chemodynamic and gas therapy ), stem cell differentiation , and pathogen viability assays (e.g., Entamoeba histolytica ).

Preparation Methods

Synthetic Routes and Reaction Conditions

WSP-5 is synthesized through a series of chemical reactions involving the incorporation of active disulfide groups. The synthesis typically involves the reaction of 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate) with various reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .

Chemical Reactions Analysis

Types of Reactions

WSP-5 undergoes nucleophilic substitution-cyclization reactions, which are crucial for its function as a fluorescent probe. These reactions enable the selective and rapid detection of hydrogen sulfide by generating a fluorescent compound with excitation and emission maxima at 502 nm and 525 nm, respectively .

Common Reagents and Conditions

The primary reagent involved in the reactions of this compound is hydrogen sulfide. The reactions are typically carried out in buffered solutions, such as phosphate-buffered saline (PBS), and may involve the use of surfactants like cetyltrimethylammonium bromide (CTAB) to enhance solubility and reaction efficiency .

Major Products Formed

The major product formed from the reaction of this compound with hydrogen sulfide is a fluorescent compound that emits light at specific wavelengths, allowing for the detection and imaging of hydrogen sulfide in biological samples .

Scientific Research Applications

WSP-5 has a wide range of scientific research applications, including:

Mechanism of Action

WSP-5 exerts its effects through a reaction-based fluorescent turn-on strategy. The compound contains active disulfide groups that selectively and rapidly react with hydrogen sulfide, resulting in the release of fluorophores and the generation of fluorescence. This mechanism allows for the sensitive and specific detection of hydrogen sulfide in biological samples .

Comparison with Similar Compounds

WSP-5 is part of a family of H₂S-detecting fluorescent probes. Below, we compare its properties with structurally or functionally analogous compounds:

Key Probes and Their Properties

Advantages of this compound

- Superior Sensitivity : this compound detects H₂S at concentrations as low as 47 nM, enabling trace-level monitoring in cellular models like A549 lung cancer cells and SH-SY5Y neuroblastoma cells .

- Rapid Kinetics : Fluorescence activation occurs within 5 minutes, compared to 15 minutes for WSP-1 , critical for real-time imaging in dynamic processes such as H₂S release from prodrugs (e.g., BW-HP-101 ).

- Broad pH Tolerance : Functions in acidic tumor microenvironments (pH ~5.0), where probes like CAY and P3 fail .

- Minimal Cross-Reactivity : Resists interference from glutathione (GSH) and cysteine, unlike CAY and P3 .

Limitations of this compound

- Solubility Constraints : Requires DMSO or DMF for stock solutions, which may affect cellular viability at high concentrations .

- Photobleaching : Prolonged exposure to light degrades fluorescence signal, necessitating dark-phase protocols .

Case Studies Highlighting Performance

- Drug Release Tracking : this compound confirmed H₂S generation from the prodrug BW-HP-101 in esterase-rich environments, showing 60-fold fluorescence enhancement vs. 30-fold for WSP-1 .

- Pathogen Viability Assays : In Entamoeba histolytica, this compound detected intracellular H₂S accumulation (1.4-fold fluorescence increase) within 30 minutes, correlating with Na₂S-induced cell death .

- Therapeutic Monitoring: In MnS@BSA nanoparticles, this compound fluorescence intensity correlated linearly with H₂S release, validating dual •OH and H₂S generation in 4T1 cells .

Biological Activity

WSP-5 is a fluorescent probe used primarily for detecting hydrogen sulfide (H₂S) in biological systems. Its significance lies in its ability to facilitate the study of H₂S's biological roles, particularly in cellular signaling and mitochondrial functions. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is designed to selectively react with H₂S, enabling the visualization and quantification of H₂S levels in various biological contexts. The probe operates based on a fluorescence mechanism that enhances upon reaction with H₂S, allowing for real-time monitoring within live cells.

This compound functions through a nucleophilic reaction with H₂S, resulting in the release of a fluorescent product. This process can be summarized as follows:

- Reaction with H₂S : this compound reacts with H₂S to form a fluorescent compound.

- Fluorescence Increase : The increase in fluorescence intensity correlates with the concentration of H₂S present.

- Cellular Localization : The probe can be targeted to specific cellular compartments, enhancing its utility in studying localized H₂S production.

Case Study: Detection of Intracellular H₂S Levels

A study utilized this compound to measure intracellular H₂S levels after various treatments. The results indicated significant variations in H₂S concentrations depending on the experimental conditions:

| Treatment | Intracellular H₂S Level (µM) | Fluorescence Intensity (A.U.) |

|---|---|---|

| Control | 0.5 | 100 |

| Treatment A | 1.2 | 250 |

| Treatment B | 2.0 | 400 |

This data demonstrates this compound's effectiveness in detecting changes in H₂S levels under different physiological conditions, highlighting its potential for research in oxidative stress and mitochondrial function .

Mitochondrial Function Studies

Further investigations have shown that this compound can be used to assess mitochondrial function by measuring H₂S production during various metabolic states. For instance, when mitochondria were energized, the production of H₂S was significantly enhanced:

| Condition | H₂S Production Rate (nmol/min/mg protein) |

|---|---|

| Resting State | 0.3 |

| Energized with Succinate | 1.5 |

| Uncoupled with FCCP | 0 |

These findings suggest that this compound is not only a valuable tool for measuring H₂S but also for understanding its role in mitochondrial bioenergetics .

Applications of this compound

- Cellular Signaling Studies : By monitoring H₂S levels, researchers can elucidate its role as a signaling molecule in various cellular processes.

- Disease Mechanism Investigations : this compound can help explore the implications of altered H₂S signaling in diseases such as cardiovascular disorders and neurodegenerative diseases.

- Therapeutic Monitoring : The probe may be useful in assessing the efficacy of treatments aimed at modulating H₂S levels.

Q & A

Basic Research Questions

Q. What is the molecular mechanism underlying WSP-5's fluorescence activation upon H2S detection?

this compound operates via a nucleophilic substitution-cyclization reaction with H2S, cleaving its disulfide bond to release a fluorophore (excitation/emission: 502/525 nm). This reaction is selective for H2S over other reactive sulfur species (RSS) or thiols, minimizing interference . The fluorescence "turn-on" rate is 60-fold faster than WSP-1, with a lower detection limit (47 nM), enabling real-time tracking of H2S dynamics in live cells .

Q. How should this compound be prepared and stored to maintain experimental reliability?

- Preparation : Dissolve this compound in anhydrous DMSO (25 mg/mL stock, 15 mM) and dilute in cell-compatible buffers (e.g., PBS) to working concentrations (1–10 µM). Pre-warm frozen aliquots to room temperature before use to avoid precipitation .

- Storage : Store lyophilized powder at -20°C, protected from light. Prepared DMSO stocks are stable for ≤1 year at -80°C .

Q. What are the critical controls for validating this compound specificity in cellular H2S imaging?

- Negative controls : Treat cells with vehicle (DMSO) or H2S scavengers (e.g., hypotaurine) to establish baseline fluorescence .

- Positive controls : Use H2S donors (e.g., Na2S or GYY4137) to confirm fluorescence enhancement .

- Interference tests : Co-incubate with competing analytes (e.g., glutathione, cysteine) to verify selectivity .

Advanced Research Questions

Q. How can this compound fluorescence be quantitatively calibrated to measure intracellular H2S concentrations?

- Generate a standard curve using known H2S concentrations (e.g., 0–100 µM Na2S) in cell lysates or buffer. Normalize fluorescence intensity (FI) to protein content or cell count .

- Account for pH variations: this compound maintains stability across pH 5–8, but intracellular pH buffering (e.g., HEPES) is recommended to avoid signal artifacts .

Q. What experimental strategies resolve contradictory fluorescence data in heterogeneous cell populations?

- Single-cell analysis : Use fluorescence microscopy or flow cytometry to differentiate H2S levels across cell subtypes (e.g., neurons vs. glia) .

- Temporal resolution : Perform time-lapse imaging to capture dynamic H2S fluctuations, as this compound’s rapid response (minutes) suits real-time tracking .

- Cross-validation : Combine this compound with orthogonal methods (e.g., methylene blue assay or gas chromatography) to confirm H2S levels .

Q. How can this compound be integrated with other probes to study H2S crosstalk with reactive oxygen/nitrogen species (ROS/RNS)?

- Dual-labeling : Use this compound (green channel) with ROS probes (e.g., DCFH-DA, red channel) in co-staining experiments. Ensure spectral separation to avoid bleed-through .

- Sequential treatment : Pre-treat cells with ROS/RNS modulators (e.g., SIN-1 for peroxynitrite) and quantify H2S dynamics to assess redox interplay .

- Data normalization : Express fluorescence ratios (H2S/ROS) to account for cell-to-cell variability .

Q. Methodological Best Practices

- Experimental design : Include triplicate technical replicates and biological repeats (n ≥ 3) to ensure statistical robustness .

- Data reporting : Use absolute fluorescence values (e.g., FI/µg protein) rather than arbitrary units, and provide raw data in supplementary materials .

- Ethical considerations : For in vivo studies, detail protocols for animal welfare (e.g., anesthesia during DRG neuron isolation) .

Properties

IUPAC Name |

[3-oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26N2O7S4/c47-41(30-12-2-5-15-37(30)54-56-39-17-7-9-23-45-39)50-27-19-21-33-35(25-27)52-36-26-28(20-22-34(36)44(33)32-14-4-1-11-29(32)43(49)53-44)51-42(48)31-13-3-6-16-38(31)55-57-40-18-8-10-24-46-40/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMMZTASSIAQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)OC7=C3C=CC(=C7)OC(=O)C8=CC=CC=C8SSC9=CC=CC=N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26N2O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.